molecular formula C8H8ClF2NO B8663981 (5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol

(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol

Cat. No.: B8663981
M. Wt: 207.60 g/mol
InChI Key: JMKXEKPBEDYIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H8ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorinated pyridine ring and a difluoroethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol typically involves the chlorination of pyridine derivatives followed by the introduction of the difluoroethyl group. One common method involves the reaction of 3-pyridinemethanol with chlorinating agents such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position. The difluoroethyl group can be introduced using reagents like difluoroethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine or difluoroethyl groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: 3-Pyridinecarboxaldehyde, 5-chloro-6-(1,1-difluoroethyl)-

    Reduction: 3-Pyridinemethanol, 5-chloro-6-ethyl-

    Substitution: 3-Pyridinemethanol, 5-amino-6-(1,1-difluoroethyl)-

Scientific Research Applications

(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and difluoroethyl groups can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinemethanol, 6-chloro-5-hydroxy-
  • 3-Pyridinemethanol, 5-chloro-6-methyl-
  • 3-Pyridinemethanol, 5-chloro-6-(1,1-difluoromethyl)-

Uniqueness

(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol is unique due to the presence of both chlorine and difluoroethyl groups, which confer distinct chemical and biological properties. These functional groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

[5-chloro-6-(1,1-difluoroethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C8H8ClF2NO/c1-8(10,11)7-6(9)2-5(4-13)3-12-7/h2-3,13H,4H2,1H3

InChI Key

JMKXEKPBEDYIFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)CO)Cl)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-chloro-6-(1,1-difluoroethyl)nicotinate (2.68 g, 10.74 mmol) in Et2O (40 mL) was added LiBH4 (0.351 g, 16.10 mmol), followed by dropwise addition of methanol (0.653 mL, 16.10 mmol). The reaction was refluxed at 40° C. for one hour. The reaction mixture was then cooled to 0° C., and quenched with HCl (1M) until pH=2 for aqueous layer. The phases were separated and the aqueous layer was extracted with DCM (3×50 mL). The organic was then dried (Na2SO4) and concentrated under reduced pressure to give final crude product (2.12 g). LCMS m/z 208.0 (M+H)+, Rt 0.63 min.
Name
ethyl 5-chloro-6-(1,1-difluoroethyl)nicotinate
Quantity
2.68 g
Type
reactant
Reaction Step One
Name
Quantity
0.351 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.653 mL
Type
reactant
Reaction Step Two

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